4-ethyl-N-(4-fluorophenyl)benzamide
Description
4-Ethyl-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a benzene ring substituted with an ethyl group at the 4-position and an amide-linked 4-fluorophenyl group. Benzamides are widely studied for their bioactivity, including antifungal, anticancer, and enzyme-inhibitory properties, often modulated by substituents on the aromatic rings .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-ethyl-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H14FNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
KAXCAIMITMCVPC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 4-ethyl-N-(4-fluorophenyl)benzamide with analogs differing in substituent type, position, and bioactivity.
Substituent Variations on the Benzamide Core
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-withdrawing vs.
- Bioactivity modulation : The chloroacetamido substituent in enables covalent bonding to biomolecules, a feature absent in the ethyl-substituted compound .
Pharmacologically Active Derivatives
Table 2: Bioactive Benzamide Derivatives
Key Observations :
- Substituent complexity : PC945 and T-1-AFPB incorporate heterocyclic or alkylating groups absent in this compound, highlighting the role of extended functionalization in target specificity .
- Toxicity profiles : HPAPB exhibits lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (LD₅₀ = 0.77 g/kg), suggesting that ethyl or fluorophenyl groups may offer safer pharmacokinetic profiles .
Spectroscopic and Crystallographic Comparisons
- NMR Challenges : Aromatic protons in 3-fluoro-N-(4-fluorophenyl)benzamide exhibit overlapping signals due to scalar coupling, a issue likely shared with the ethyl-substituted analog .
- Crystal Structures: 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide () shows bond lengths of 1.36 Å (C=O) and 1.45 Å (C-N), consistent with typical benzamide geometry . 4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes in a monoclinic system, with nitro group torsion angles influencing packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
